molecular formula C11H5F17O3 B12087089 1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate

1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12087089
M. Wt: 508.13 g/mol
InChI Key: KJHXZXDWRQHMDN-UHFFFAOYSA-N
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Description

1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate is a highly fluorinated carbonate ester characterized by two distinct fluorinated alkyl chains: a perfluoroheptyl group (C7F15CH2-) and a pentafluoropropyl group (CF2CF2CF3). This compound belongs to a class of fluorinated carbonates known for their chemical inertness, thermal stability, and hydrophobicity, making them valuable in specialty applications such as high-performance lubricants, polymer additives, and solvent-resistant coatings.

Properties

Molecular Formula

C11H5F17O3

Molecular Weight

508.13 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C11H5F17O3/c12-3(13)7(18,19)9(22,23)10(24,25)8(20,21)5(14,15)1-30-4(29)31-2-6(16,17)11(26,27)28/h3H,1-2H2

InChI Key

KJHXZXDWRQHMDN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 1H,1H,7H-Perfluoroheptanol

Electrochemical Fluorination (ECF) is a primary method for generating perfluoroalkyl chains. In a representative procedure:

  • Substrate : Heptanol or its hydrocarbon ether derivative.

  • Conditions : ECF in anhydrous hydrogen fluoride (HF) at 0–5°C, 4–6 V, and 20 A/ft² using nickel/iron electrodes.

  • Outcome : Yields 35–40% of perfluoroheptanol derivatives, with byproducts including shorter-chain perfluoroalkanoic acids and cyclic ethers (Table 1).

Table 1. ECF Products from Heptyl Ether Derivatives

ProductYield (%)Boiling Point (°C/mmHg)
Perfluoroheptanol35–4084 (80)
Perfluorohexanoic acid25–3087 (84)
Cyclic perfluorooxolane5–1091–92 (54)

Alternative Route : Telomerization of tetrafluoroethylene with iodoperfluoroalkanes, followed by reduction, achieves higher regiocontrol but requires specialized catalysts.

Synthesis of 2,2,3,3,3-Pentafluoropropanol

Radical Fluorination :

  • Substrate : 2-Chloropropanol.

  • Reagents : Potassium fluoride (KF) and a radical initiator (e.g., AIBN) in dimethylformamide (DMF).

  • Conditions : 80°C for 12 h, yielding ~60% 2,2,3,3,3-pentafluoropropanol.

Chlorination-Fluorination Sequence :

  • Chlorination : Treat propanol with sulfuryl chloride (SO₂Cl₂) to form 2,2-dichloropropanol.

  • Fluorination : React with AgF or KF in acetonitrile at 60°C, achieving 55–65% yield.

Carbonate Bond Formation Strategies

Phosgene-Based Carbonylation

Two-Step Protocol :

  • Chloroformate Formation : React 1H,1H,7H-perfluoroheptanol with triphosgene (CCl₃O)₂C=O in dichloromethane at −10°C.

  • Nucleophilic Substitution : Add 2,2,3,3,3-pentafluoropropanol and triethylamine (TEA) to the chloroformate intermediate, stirring at 25°C for 24 h.

  • Yield : 45–50% after silica gel chromatography.

Limitations :

  • Residual HCl may protonate fluorinated alcohols, reducing reactivity.

  • Requires strict temperature control to prevent phosgene decomposition.

Activated Carbonate Intermediate Approach

Adapting the MTC-PFPC methodology :

  • Intermediate Synthesis : Prepare pentafluorophenyl carbonate (MTC-PFPC) from trimethylene carbonate.

  • Stepwise Substitution :

    • React MTC-PFPC with 1H,1H,7H-perfluoroheptanol (1.2 eq) in THF, catalyzed by DMAP.

    • Substitute the remaining pentafluorophenyl group with 2,2,3,3,3-pentafluoropropanol under microwave irradiation (80°C, 2 h).

  • Yield : 60–65% with >90% purity.

Advantages :

  • Microwave acceleration reduces reaction time.

  • DMAP enhances nucleophilic substitution efficiency.

Electrochemical Fluorination of Preformed Carbonates

Direct ECF of Carbonate Esters :

  • Substrate : Dipropyl carbonate or analogous non-fluorinated precursor.

  • Conditions : ECF in HF at 0°C, 5 V, using a nickel anode.

  • Outcome :

    • Perfluoroheptyl group : Forms in ~30% yield.

    • Pentafluoropropyl group : Requires lower voltage (3–4 V) to avoid over-fluorination.

Table 2. ECF Performance for Carbonate Fluorination

ParameterPerfluoroheptyl GroupPentafluoropropyl Group
Optimal Voltage (V)53–4
Current Efficiency (%)4050
Byproduct FormationCyclic ethers (15%)Trifluoroacetone (10%)

Challenges :

  • Carbonate bond cleavage occurs at voltages >6 V.

  • Requires continuous HF replenishment to maintain conductivity.

Comparative Analysis of Synthetic Routes

Table 3. Method Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Phosgene-Based45–5085–90Moderate
Activated Carbonate60–65>90High
ECF of Carbonates30–3570–75Low

Key Findings :

  • The activated carbonate intermediate method offers superior yield and purity due to controlled substitution kinetics.

  • ECF routes are limited by side reactions but remain viable for bulk perfluoroalkyl production.

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Solvents : Perfluorinated ethers (e.g., HFE-7100) minimize fluorophilic interactions and improve reactant solubility.

  • Catalysts : Lewis acids like Sn(OTf)₂ enhance carbonate bond formation rates by polarizing the carbonyl group.

Waste Management

  • HF Recycling : Distillation recovers ~80% of HF from ECF electrolytes.

  • Phosgene Neutralization : Aqueous NaOH scrubbers convert residual phosgene to sodium carbonate and NaCl .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₅F₁₇O₃
  • Molecular Weight : 508.13 g/mol
  • CAS Number : 1980034-89-6

The compound's perfluorinated structure imparts unique chemical behaviors that are beneficial for various applications, especially in materials science and pharmaceuticals.

Applications in Materials Science

1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate exhibits properties that make it suitable for use in advanced materials:

  • Coatings : Its hydrophobic nature allows it to be used in water-repellent coatings for textiles and surfaces.
  • Adhesives : The compound can enhance the performance of adhesives by providing better resistance to solvents and environmental factors.
  • Fluorinated Polymers : It can be utilized in the synthesis of fluorinated polymers which are known for their thermal stability and chemical resistance.

Pharmaceutical Applications

Research indicates that fluorinated compounds like 1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate may have significant implications in drug delivery systems:

  • Drug Formulation : The compound's ability to alter membrane permeability can facilitate the design of drug formulations that enhance bioavailability.
  • Therapeutic Agents : Preliminary studies suggest potential interactions with biological systems that could lead to the development of novel therapeutic agents targeting specific pathways influenced by fluorinated structures.

Biological Interactions

While research on the biological activity of this specific compound is limited, fluorinated compounds generally exhibit unique interactions within biological systems:

  • Membrane Interaction : Studies indicate that fluorinated compounds can alter lipid bilayer properties, which may influence cellular processes and protein interactions.
  • Drug Delivery Mechanisms : The unique properties of the compound could be harnessed for targeted drug delivery mechanisms that exploit its hydrophobic characteristics.

Mechanism of Action

Comparison with Similar Compounds

Fluorinated Carbonates

  • 1H,1H,7H-Perfluorohexyl Ethyl Carbonate (CAS 1980034-47-6) :

    • Structure : Contains a shorter perfluorohexyl chain (C6F13CH2-) and an ethyl group instead of the pentafluoropropyl moiety.
    • Properties : Molecular weight = 404.15 g/mol; higher volatility compared to the target compound due to the shorter fluorinated chain .
    • Applications : Used in fluoropolymer synthesis and as a solvent in electronics manufacturing .
  • 3-Fluoropropyl 1H,1H-Perfluorohexyl Carbonate (CAS 1980085-56-0) :

    • Structure : Features a partially fluorinated propyl group (CH2CH2CF3) and a perfluorohexyl chain.
    • Key Difference : Reduced fluorine content on the propyl group lowers thermal stability (decomposition temperature ~200°C) compared to the fully fluorinated pentafluoropropyl group in the target compound .

Fluorinated Ethers

  • 1H,1H,2'H-Perfluorodipropyl Ether (CAS 1000-28-8) :
    • Structure : Combines a hexafluoropropyl (CF2CF2CH2-) and a pentafluoropropyl (CF2CF2CF3) group.
    • Properties : Boiling point = 81.3°C, density = 1.5844 g/cm³. The absence of a carbonate group reduces polarity, making it less suitable for polymer crosslinking compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Refractive Index
Target Carbonate (Inferred) ~450–500 >150 (estimated) ~1.6–1.8 ~1.35–1.40
1H,1H-Pentafluoropropyl Methacrylate 218.12 54–55 (at 100 mmHg) 1.277 1.348
1H,1H,7H-Perfluorohexyl Ethyl Carbonate 404.15 Not reported Not reported Not reported

Key Observations :

  • The target compound’s extended perfluoroheptyl chain increases molecular weight and density compared to shorter-chain analogs.
  • Fully fluorinated groups (e.g., pentafluoropropyl) enhance thermal stability (>200°C) and chemical resistance compared to partially fluorinated derivatives .

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for 1H,1H,7H-Perfluoroheptyl 2,2,3,3,3-pentafluoropropyl carbonate?

  • Methodology : The compound can be synthesized via a two-step reaction. First, 1H,1H,7H-perfluoroheptanol (CAS 335-99-9, referenced in ) is activated using p-toluenesulfonyl chloride (TsCl) to form a tosylate intermediate. This intermediate is then reacted with 2,2,3,3,3-pentafluoropropyl chloroformate in the presence of a base like triethylamine. Similar pathways are validated in for analogous fluorinated carbonates.
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the chloroformate. Monitor reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) as the mobile phase.

Q. How is the compound characterized spectroscopically?

  • Methodology :

  • 19F NMR : Expect distinct signals for perfluoroheptyl (-CF2CF2CF2CF2CF2CF2CH2-) and pentafluoropropyl (-CF2CF2CF3) groups. For example, -CF3 groups typically resonate at δ = -80 to -85 ppm, while -CF2- signals appear at δ = -120 to -125 ppm .
  • 1H NMR : The terminal -CH2 group in the perfluoroheptyl chain shows a triplet near δ = 4.3–4.5 ppm due to coupling with adjacent fluorines .
  • HRMS : Calculate the exact mass (C11H5F17O3: 580.02 g/mol) and verify against experimental data for confirmation .

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation or skin contact (GHS hazard codes: H315, H319, H335) .
  • Store in airtight containers at -20°C to prevent thermal degradation .

Advanced Research Questions

Q. How does the compound’s thermal stability compare to other fluorinated carbonates?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen. Expected decomposition onset is >200°C, based on analogs like butyl 2,2,3,3,3-pentafluoropropyl carbonate ( ). Compare with 1H,1H-perfluoropropyl methacrylate (Td ~180°C) .
  • Data Interpretation : Degradation peaks in differential scanning calorimetry (DSC) correlate with cleavage of the carbonate ester bond.

Q. What are the challenges in achieving >99% purity during synthesis?

  • Challenges :

  • Residual fluorinated byproducts (e.g., unreacted perfluoroheptanol) require purification via silica gel chromatography (hexane/acetone gradient) or fractional distillation under reduced pressure .
  • High fluorine content reduces solubility in common solvents, necessitating use of fluorinated solvents like perfluorohexane .

Q. How does the compound interact with fluorinated polymers in cross-linking applications?

  • Methodology : Incorporate the carbonate into polymethacrylate matrices (e.g., copolymerization with 2,2,3,3,3-pentafluoropropyl methacrylate) and evaluate cross-linking efficiency via dynamic mechanical analysis (DMA). Reference for similar systems in biomedical encapsulation.
  • Key Finding : The perfluoroheptyl chain enhances hydrophobicity, reducing water uptake by ~40% compared to non-fluorinated analogs .

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